(3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound features a unique combination of functional groups that may contribute to its pharmacological properties. It is classified as a thiomorpholine derivative, which is often explored for its applications in drug development and synthesis.
The compound has been synthesized and evaluated in various studies focusing on its biological activity and structural characteristics. Notably, it has been referenced in research articles related to fragment-based drug design and the inhibition of specific protein targets, such as ATPase family AAA domain-containing protein 2 (ATAD2) .
This compound falls under the category of organic compounds, specifically those containing amino and thiomorpholine functionalities. Its classification can be further refined into subcategories based on its structural features, such as amides and aromatic compounds.
The synthesis of (3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves several key steps:
The synthesis can yield varying degrees of success based on the reaction conditions, such as temperature, solvent choice, and catalysts used. Typical yields reported for similar compounds range from 42% to 95%, indicating that optimization is crucial for achieving high purity and yield .
The molecular structure of (3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone can be represented as follows:
The molecular formula can be expressed as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight is approximately 254.32 g/mol.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
The reactivity of this compound is influenced by both its electronic structure and steric factors due to the bulky methyl group on the phenyl ring. These factors can affect its binding interactions with biological targets.
The mechanism of action for (3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone primarily revolves around its interaction with specific protein targets. Research indicates that it may inhibit ATPase family AAA domain-containing protein 2 (ATAD2), which plays a role in cancer cell proliferation.
Binding studies suggest that this compound forms multiple hydrogen bonds with residues in the active site of ATAD2, contributing to its inhibitory effects. Computational modeling has shown favorable binding affinities and stable interactions within the protein's active site .
Relevant data from studies indicate that modifications to this compound can significantly alter its pharmacological properties and stability profiles .
The primary applications of (3-Amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone lie within medicinal chemistry:
The thiomorpholine scaffold represents a privileged structural motif in medicinal chemistry, characterized by a saturated six-membered ring containing both nitrogen and sulfur atoms. Its oxidized form, thiomorpholine-1,1-dioxide (TMDO), introduces a sulfone functionality (–SO₂–) that profoundly alters the molecule's electronic and steric properties compared to its thioether precursor. This transformation enhances dipole moment, molecular polarity, and hydrogen-bonding capacity—properties critical for target engagement [2] [6]. Historically, TMDO emerged as a bioisosteric replacement for morpholine, particularly when improved metabolic stability or altered physicochemical parameters were required. The sulfone group’s tetrahedral geometry mimics transition states in enzymatic processes, enabling selective inhibition [6].
Recent synthetic innovations have expanded access to TMDO derivatives. Patent CN106397356A details a four-step synthesis starting from chloroethylamine hydrochloride: amino protection, nucleophilic substitution with sodium sulfide, ring closure, and oxidation with potassium permanganate. This route achieves 72% overall yield with high purity (>98%), enabling gram-scale production [4]. Alternatively, microwave-assisted cyclization of diethanolamine derivatives with thionyl chloride reduces reaction times from hours to minutes while maintaining yields >85% [6]. These advances support the exploration of TMDO in complex hybrids like (3-amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone, where the TMDO moiety contributes to:
Table 1: Evolution of Key Thiomorpholine Derivatives in Drug Discovery
Derivative Class | Structural Feature | Therapeutic Application | Advantage Over Precursors |
---|---|---|---|
Thiomorpholine-1,1-dioxide | Cyclic sulfone | Protease inhibitors, Kinase modulators | Improved solubility, Reduced off-target binding |
3-Substituted TMDO | C3-alkyl/aryl groups | Anticancer agents | Enhanced target affinity |
Spirocyclic TMDO | Fusion with carbocycles | Neuroprotective agents | Blood-brain barrier penetration |
Benzannulated TMDO | Fused benzene ring | Antibacterials (RSV inhibitors) | Extended π-system for DNA intercalation |
TMDO-carbonyl hybrids | Amide-linked pharmacophores | Multitarget ligands | Tunable conformational flexibility |
The sulfone group (–SO₂–) in TMDO derivatives acts as a versatile pharmacophoric element that influences both ligand-target interactions and ADME properties. Crystallographic studies reveal that the sulfone oxygen atoms participate in bifurcated hydrogen bonds with protein backbone amides (average d = 2.8–3.2 Å), enhancing binding affinity by 5-10-fold compared to thioether analogs [1] [6]. In protease inhibition, the sulfone’s geometry facilitates nucleophilic mimicry—vinyl sulfones like those targeting cysteine proteases form irreversible Michael adducts with catalytic cysteine residues (kinact/Ki > 10³ M⁻¹s⁻¹), while TMDO-based inhibitors provide reversible binding with optimized residence times [1].
Electronically, the sulfone group exhibits strong electron-withdrawing effects (Hammett σm = 0.62), polarizing adjacent carbon atoms to enable:
The TMDO moiety specifically enhances brain penetration in neurological targets due to its balanced lipophilicity (calculated Log P = -0.21) and polar surface area (54.55 Ų). In Nrf2 activators for Parkinson’s disease, TMDO-containing compounds achieved brain/plasma ratios >0.8, attributed to active transport via organic cation transporters [1]. For (3-amino-4-methylphenyl)(1,1-dioxidothiomorpholino)methanone, molecular modeling predicts the sulfone group participates in:
Table 2: Functional Roles of Sulfone Groups in Bioactive Compounds
Role | Mechanistic Basis | Example Compound | Biological Outcome |
---|---|---|---|
Hydrogen bond acceptor | Bifurcated H-bonds with protein NH | Ziresovir (RSV inhibitor) | ΔTm = +4.3°C vs. thioether |
Polarity modulator | Increased solubility (Sw >130 mg/mL) | TMDO-BACE1 inhibitor | Oral bioavailability = 89% |
Metabolic blocker | Resistance to oxidative metabolism | TMDO-DPP-IV inhibitor | t1/2 = 11.2 h (vs. 2.3 h for morpholine) |
Electrophilic warhead | Michael addition at β-carbon | Vinyl sulfone proteasome inhibitors | kinact/Ki = 2,400 M⁻¹s⁻¹ |
Conformational director | Restricted bond angles (C–S–C = 100°) | α7 nAChR PET tracer | Kd = 0.8 nM |
The 3-amino-4-methylphenyl moiety in the target compound provides a multifunctional aromatic platform that synergizes with TMDO’s properties. Ortho-amino-methyl substitution creates a push-pull electronic system where the methyl group (+I effect) and amino group (–R effect) generate a polarized electron distribution ideal for interacting with biomolecular targets. Quantum mechanical calculations indicate a 17.3 kcal/mol stabilization energy for the planar conformation, facilitating DNA intercalation or enzyme binding [3] [7].
The primary amino group (–NH₂) serves as:
Meanwhile, the ortho-methyl group provides:
In pyrrole-based anticancer agents, 4-methyl-3-aminophenyl derivatives exhibited 4.6-fold greater potency against HL-60 leukemia cells (IC50 = 3.11 μM) compared to unsubstituted analogs, attributed to enhanced cellular uptake and target affinity [7]. For the TMDO-carbonyl hybrid, this substitution pattern enables dual-target engagement—molecular docking suggests simultaneous interaction with:
Table 3: Bioactivity of Amino-Methylphenyl Derivatives in Selected Pharmacophores
Pharmacophore Core | Biological Target | Activity Enhancement | Structural Rationale |
---|---|---|---|
Pyrrole-2-carboxamide | Tubulin polymerization | IC50 = 0.036 μM (vs. 2.0 μM colchicine) | Methyl enhances hydrophobic stacking at colchicine site |
Combretastatin-pyridinone | MEK1 kinase | IC50 = 7 nM | Amino group forms H-bond with hinge region |
7-Azaindolinone | VEGFR-2/PDGFR-β | IC50 = 4.49–15.39 μM (vs. >30 μM sunitinib) | Ortho-substitution optimizes binding pose |
Benzenesulfonamide-pyrrole | Carbonic anhydrase IX/XII | Ki = 8.2 nM (CA XII) | Methyl blocks metabolism, amino enables salt bridge |
TMDO-carbonyl hybrid | Predicted: Thioredoxin/DNA | Computational score: ΔG = -10.2 kcal/mol | Synergistic H-bonding and hydrophobic contacts |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7